molecular formula C18H28N2O3S B1665250 Almokalant CAS No. 123955-10-2

Almokalant

Cat. No.: B1665250
CAS No.: 123955-10-2
M. Wt: 352.5 g/mol
InChI Key: ZMHOBBKJBYLXFR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Almokalant is a potassium channel blocker . It primarily targets the potassium channels in the heart, which play a crucial role in maintaining the heart’s electrical activity and regulating the heart rate .

Mode of Action

This compound interacts with its targets by blocking the potassium channels . This blockage inhibits a specific component (Ikr) of the time-dependent delayed rectifier K+ current . The inhibition of these channels affects the repolarization phase of the cardiac action potential, which can prolong the duration of the action potential and refractory period .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac electrical conduction system. By blocking the potassium channels, this compound disrupts the normal flow of potassium ions during the repolarization phase of the cardiac action potential . This disruption can lead to a prolonged QT interval, which is associated with an increased risk of cardiac arrhythmias .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and therapeutic effects

Result of Action

The primary molecular effect of this compound is the inhibition of potassium channels, leading to a prolonged action potential duration . At the cellular level, this can result in a prolonged QT interval on the electrocardiogram, which is a measure of the time between the start of the Q wave and the end of the T wave in the heart’s electrical cycle . This compound can cause bundle branch block and 2:1 AV block during sustained supraventricular tachycardia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of infusion of this compound can influence the dispersion of repolarization and play a decisive role in the initiation of torsade de pointes, a specific type of abnormal heart rhythm . Furthermore, the drug’s effects can be studied at rates in the range of clinical tachycardias that expose the conduction system to the limits of its refractoriness .

Biochemical Analysis

Biochemical Properties

Almokalant plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a potassium channel blocker, inhibiting the rapidly activating component of the delayed rectifier potassium current (I_Kr). This inhibition prolongs the cardiac action potential, contributing to its antiarrhythmic properties . This compound is mainly glucuronidated to the stereoisomers M18a and M18b in the liver, with M18b being the dominant form .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in cardiac myocytes. It prolongs the action potential duration and induces early afterdepolarizations in Purkinje fibers but not in ventricular muscle cells . This prolongation can lead to torsade de pointes, a type of life-threatening arrhythmia. This compound also influences cell signaling pathways by blocking potassium channels, which affects the repolarization phase of the cardiac action potential .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to potassium channels, specifically the I_Kr channels, and blocking the flow of potassium ions. This blockage prolongs the repolarization phase of the cardiac action potential, thereby extending the QT interval on the electrocardiogram . This compound’s inhibition of potassium channels is dose-dependent and can lead to significant changes in gene expression related to ion channel regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound causes a marked lengthening of the action potential duration and early afterdepolarizations in Purkinje fibers over time . The stability and degradation of this compound in vitro suggest that it remains active for a significant period, but its proarrhythmic effects can increase with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively prolongs the QT interval without causing significant adverse effects. At higher doses, it can induce torsade de pointes and other proarrhythmic effects . The threshold for these adverse effects is relatively low, making careful dosage management crucial in experimental settings .

Metabolic Pathways

This compound is primarily metabolized in the liver through glucuronidation, producing the stereoisomers M18a and M18b . The metabolic clearance of this compound is mediated by various enzymes, although the specific cytochrome P450 enzymes involved in its oxidative pathways remain unclear . The glucuronidation process is essential for the drug’s elimination from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion and interaction with binding proteins . Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. The rate of infusion can significantly affect its distribution and the resulting pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the cell membrane, where it interacts with potassium channels . Its activity is influenced by its localization, as it needs to be in proximity to the potassium channels to exert its blocking effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of almokalant involves multiple steps, starting with the preparation of the intermediate compounds. One of the key steps includes the reaction of 4-hydroxybenzonitrile with 3-chloropropanol in the presence of a base to form 4-(3-chloropropoxy)benzonitrile. This intermediate is then reacted with ethylamine and 3-(propylsulfinyl)propylamine under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is purified using techniques like recrystallization and chromatography to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Almokalant undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxide derivatives, reduced sulfide forms, and substituted benzonitrile compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Almokalant

This compound is unique due to its specific targeting of I_Kr channels and its ability to prolong the action potential duration without significantly affecting other ion channels. This selective action makes it a valuable tool in studying the electrophysiological properties of cardiac cells and developing new antiarrhythmic therapies .

Properties

IUPAC Name

4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-3-11-24(22)12-5-10-20(4-2)14-17(21)15-23-18-8-6-16(13-19)7-9-18/h6-9,17,21H,3-5,10-12,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHOBBKJBYLXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869693
Record name Almokalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123955-10-2
Record name Almokalant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123955-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almokalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2.45 g of 4-[3-[ethyl[3-(propylthio)propyl]amino]-2-hydroxypropoxy]-benzonitrile and 1.4 g p-toluenesulfonic acid were mixed in 50 ml of ethanol. The mixture was cooled to -10° C. and 1.7 g of m-chloroperbenzoic acid was added in small protions. The mixture was stirred for 0.5 hour at -10° C. and one hour at room temperature and then evaporated. The residue was dissolved in dichloromethane and washed with three portions of sodium carbonate and twice with water and thereafter dried over sodium sulfate, filtrated and evaporated. The residue, 2.3 g yellow oil, was purified by column chromatography. Yield: 1.4 g of the title compound.
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Synthesis routes and methods III

Procedure details

To a stirred solution of 4-[3-[ethyl[3-(propylsulfinyl)-propyl]amino]-2-hydroxypropoxy]benzonitrile·HCl (5.5 g) in ethanol:water (1:1) (30 ml) was added sodium polystyrenesulfonate (5 g) at room temperature. After 30 minutes the resin was filtered and washed with ethanol:water (1:1) three times, and dried under high vacuum to constant weight.
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4-[3-[ethyl[3-(propylsulfinyl)-propyl]amino]-2-hydroxypropoxy]benzonitrile·HCl
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ethanol water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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